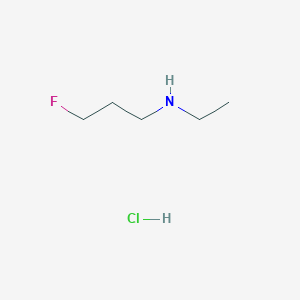
2-(2-Fluoro-4-methylphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-4-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO. It is a derivative of acetaldehyde, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenyl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Oxidation: The alcohol is then oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation for the reduction step and continuous flow processes for the oxidation step to ensure higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-4-methylphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: 2-(2-Fluoro-4-methylphenyl)acetic acid.
Reduction: 2-(2-Fluoro-4-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(2-Fluoro-4-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-4-methylphenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluoro-2-methylphenyl)acetaldehyde
- 2-Fluoro-4-methylaniline
- 2-Fluoro-4-methylphenol
Uniqueness
2-(2-Fluoro-4-methylphenyl)acetaldehyde is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H9FO |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
2-(2-fluoro-4-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9FO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,5-6H,4H2,1H3 |
Clave InChI |
UPKVNYLWRAXOAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B13534442.png)










